Reduced haloperidol is a major, chiral metabolite of the antipsychotic drug haloperidol. [, , ] It is formed through the reduction of the ketone group in haloperidol by carbonyl reductase enzymes, primarily in the liver. [, , , ] Reduced haloperidol can be further metabolized by glucuronidation or back-oxidized to haloperidol in a reversible reaction. [, , , ] In scientific research, reduced haloperidol serves as a valuable tool for investigating haloperidol metabolism, drug interactions, and potential therapeutic applications.
Synthesis Analysis
Reduction of Haloperidol: The most common method involves reducing haloperidol using sodium borohydride (NaBH4) as a reducing agent. [] This reaction typically occurs in a solvent like methanol or ethanol at room temperature, yielding racemic reduced haloperidol.
Metabolic Conversion: Reduced haloperidol can also be produced through the metabolic conversion of haloperidol by liver microsomes or purified carbonyl reductase enzymes. [, , ] This method is often used in in vitro studies investigating haloperidol metabolism and enzyme kinetics.
Molecular Structure Analysis
Reduced haloperidol shares a similar structure to haloperidol, with the key difference being the substitution of the ketone group (C=O) in haloperidol with a hydroxyl group (C-OH) in reduced haloperidol. [, ] This structural modification significantly impacts the pharmacological properties of reduced haloperidol compared to its parent drug.
Chemical Reactions Analysis
Oxidation: Reduced haloperidol undergoes back-oxidation to haloperidol, primarily catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6. [, , ]
Glucuronidation: Reduced haloperidol can be conjugated with glucuronic acid by uridine diphosphoglucose glucuronosyltransferase (UGT) enzymes, forming reduced haloperidol glucuronide. [] This process facilitates the excretion of reduced haloperidol from the body.
N-dealkylation: Similar to haloperidol, reduced haloperidol can undergo N-dealkylation, primarily by CYP3A4, leading to the formation of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP). []
Mechanism of Action
Reduced haloperidol serves as a critical biomarker in studying haloperidol metabolism and inter-individual variability in its pharmacokinetics. [, , , , ]
Researchers utilize the ratio of reduced haloperidol to haloperidol in plasma to assess the activity of carbonyl reductase and CYP enzymes, providing insights into potential drug interactions and variations in drug response. [, , , , ]
Studies have used reduced haloperidol to investigate the impact of factors such as ethnicity, age, and genetic polymorphisms on haloperidol metabolism. [, , , , , ]
Drug Interaction Studies:
Investigating the inhibitory potential of reduced haloperidol on CYP enzymes, specifically CYP2D6, helps understand its role in drug-drug interactions. [] This is crucial as co-administration of haloperidol with other drugs metabolized by CYP2D6 can lead to altered drug levels and potential toxicity.
Sigma-1 Receptor Ligand:
Due to its high affinity for sigma-1 receptors, reduced haloperidol is employed as a pharmacological tool for investigating the role of S1R in various biological processes, including neuroprotection, neurotransmission, and cell signaling. [, , ]
Applications
Research suggests that reduced haloperidol may possess anti-cancer properties, inducing apoptosis in colon and mammary adenocarcinoma cells. [] Further investigation is needed to explore its therapeutic potential in cancer treatment.
A difluorinated analog of reduced haloperidol, designed to prevent its back-oxidation to haloperidol, has shown promising results in reversing learning deficits in mice models, highlighting its potential as a therapeutic agent for cognitive impairments. []
Related Compounds
Haloperidol
Compound Description: Haloperidol is a butyrophenone antipsychotic drug primarily used to treat schizophrenia, acute psychotic states, and delirium. It exerts its antipsychotic effects primarily by antagonizing dopamine D2 receptors in the mesolimbic pathway of the brain. [, , , , , , , ]
Relevance: Haloperidol is the parent compound of Reduced haloperidol. [, , , , , , , ] It undergoes metabolic reduction in the body to form Reduced haloperidol, which exhibits a distinct pharmacological profile. While both compounds share structural similarities, Reduced haloperidol demonstrates a lower affinity for dopamine D2 receptors and a higher affinity for sigma-1 receptors compared to haloperidol. [, , , ]
Haloperidol Glucuronide (HAL-GL)
Compound Description: Haloperidol Glucuronide is a phase II metabolite of Haloperidol formed by the conjugation of Haloperidol with glucuronic acid. This metabolic process, catalyzed by uridine diphosphoglucose glucuronosyltransferase enzymes, typically results in the formation of more water-soluble and excretable compounds. []
Relevance: The formation of Haloperidol Glucuronide represents a major metabolic pathway for Haloperidol in humans. [] This glucuronidation process contributes significantly to the clearance of Haloperidol from the body, ultimately impacting its effective concentration and duration of action. Reduced haloperidol, as an active metabolite in equilibrium with haloperidol, would also be indirectly affected by this metabolic pathway.
Reduced Haloperidol Glucuronide (RHAL-GL)
Compound Description: Reduced haloperidol glucuronide is a phase II metabolite formed by the glucuronidation of Reduced haloperidol. Like HAL-GL, RHAL-GL is more water-soluble, facilitating its excretion from the body. []
Relevance: The formation of Reduced haloperidol glucuronide is another metabolic pathway involved in the clearance of Reduced haloperidol. [] This process can influence the overall efficacy and duration of action of Reduced haloperidol, as it directly impacts the levels of the active compound available in the body.
4-(4-Chlorophenyl)-4-hydroxypiperidine (CPHP)
Compound Description: 4-(4-Chlorophenyl)-4-hydroxypiperidine (CPHP) is an N-dealkylated metabolite of both haloperidol and Reduced haloperidol. []
Relevance: CPHP is formed via the same metabolic pathway (N-dealkylation) as that responsible for the breakdown of Reduced haloperidol. [] Notably, CPHP exhibits a diminished inhibitory potency on CYP2D6 compared to both haloperidol and reduced haloperidol. []
Compound Description: 4-(4-Chlorophenyl)-1-[3-(4-fluorobenzoyl)propyl]piperidin-4-ol (RHPTP) is a metabolite of Reduced haloperidol formed through oxidative metabolism. []
Relevance: RHPTP is generated as a product of Reduced haloperidol metabolism and, like Reduced haloperidol itself, acts as a potent inhibitor of CYP2D6. [] Understanding the activity of RHPTP can provide insights into potential drug interactions associated with Reduced haloperidol.
Haloperidol Pyridinium (HP+)
Compound Description: Haloperidol Pyridinium (HP+) is a potentially neurotoxic metabolite of haloperidol, formed through a process called aromatization. []
Relevance: While not directly metabolized from Reduced haloperidol, HP+'s formation is relevant due to the interconversion between haloperidol and Reduced haloperidol in vivo. [] This link suggests that factors influencing haloperidol metabolism, including its interconversion with Reduced haloperidol, could indirectly impact HP+ levels.
Reduced Haloperidol Pyridinium (RHP+)
Compound Description: Reduced haloperidol pyridinium (RHP+) is a metabolite of Reduced haloperidol, also formed through aromatization. []
Relevance: RHP+ is a direct metabolite of Reduced haloperidol and, similar to HP+, has been suggested as a potential contributor to long-term adverse effects associated with haloperidol treatment. []
Compound Description: This compound, a difluorinated analogue of Reduced haloperidol, was synthesized to enhance its metabolic stability and prevent its oxidation back to haloperidol. Similar to Reduced haloperidol, it displays high affinity for sigma-1 receptors (S1R) and promotes BDNF release from astrocytes. []
Relevance: This difluorinated analog closely resembles the structure of Reduced haloperidol, with the key distinction of fluorine substitutions aimed at preventing its in vivo oxidation back to haloperidol. [] It serves as a valuable tool to investigate the therapeutic potential of S1R agonism without the confounding effects of haloperidol.
4-Fluorobutyrophenone (FBPA)
Compound Description: 4-Fluorobutyrophenone (FBPA) is an N-dealkylated metabolite of haloperidol, structurally similar to both haloperidol and Reduced haloperidol but lacking the piperidine ring nitrogen. []
Relevance: FBPA is relevant as a product of haloperidol metabolism. [] Unlike Reduced haloperidol and some other haloperidol metabolites, FBPA shows no significant inhibitory effects on CYP2D6 activity, indicating a different pharmacological profile. []
Dextromethorphan
Compound Description: Dextromethorphan is a cough suppressant medication. It is often employed as a probe drug in clinical pharmacology to assess the activity of the cytochrome P450 enzyme, CYP2D6. [, ]
Relevance: Dextromethorphan is not structurally related to Reduced haloperidol but serves as a tool to study CYP2D6 activity, an enzyme involved in metabolizing both haloperidol and Reduced haloperidol. [, ] By inhibiting CYP2D6, Reduced haloperidol can potentially alter the metabolism and clearance of co-administered drugs like dextromethorphan.
S(-)-Reduced Haloperidol and R(+)-Reduced Haloperidol
Compound Description: Reduced haloperidol exists as two enantiomers, S(-)-Reduced Haloperidol and R(+)-Reduced Haloperidol, which are mirror images of each other. []
Relevance: Both enantiomers of Reduced haloperidol exhibit different inhibitory potencies toward CYP2D6. The S(-)-enantiomer demonstrates a significantly stronger inhibitory effect compared to the R(+)-enantiomer. [] Notably, the S(-) enantiomer is the more abundant form found in vivo. [] This stereoselective inhibition underscores the importance of considering individual enantiomers when investigating the pharmacological effects of Reduced haloperidol.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ralitoline is an anticonvulsant. Ralitoline has sodium channel blocking activities. The efficacy of this compound seems to be comparable or even better than that of conventional antiepileptics.
Ralimetinib Mesylate is the dimesylate salt form of LY2228820, a tri-substituted imidazole derivative and orally available, p38 mitogen-activated protein kinase (MAPK) inhibitor with potential anti-inflammatory and antineoplastic activities. Upon administration, ralimetinib inhibits the activity of p38, particularly the alpha and beta isoforms, thereby inhibiting MAPKAPK2 phosphorylation and preventing p38 MAPK-mediated signaling. This may inhibit the production of a variety of cytokines involved in inflammation, cellular proliferation and angiogenesis such as tumor necrosis factor alpha (TNFa), interleukin (IL)-1, -6 and -8, vascular endothelial growth factor, and macrophage inflammatory protein-1 alpha. Ultimately this induces apoptosis and reduces tumor cell proliferation. In addition, inhibition of the p38 MAPK pathway by LY2228820 increases the antineoplastic activity of certain chemotherapeutic agents. p38 MAPK, a serine/threonine protein kinase that is often upregulated in cancer cells, plays a crucial role in tumor cell proliferation, angiogenesis and metastasis.
Raloxifene is a member of the class of 1-benzothiophenes that is 1-benzothiophene in which the hydrogens at positions 2, 3, and 6 have been replaced by p-hydroxyphenyl, p-[2-(piperidin-1-yl)ethoxy]benzoyl, and hydroxy groups, respectively. It has a role as a bone density conservation agent, an estrogen receptor modulator and an estrogen antagonist. It is a member of phenols, an aromatic ketone, a member of 1-benzothiophenes and a N-oxyethylpiperidine. It is a conjugate base of a raloxifene(1+). Raloxifene is a second generation selective estrogen receptor modulator (SERM) that mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation. Exhibiting tissue-specific effects distinct from [estradiol], raloxifene is the first of the benzothiophene group of antiestrogens to be labelled a SERM. Available in many countries worldwide, raloxifene was initially approved by the FDA in December, 1997 under the market name Evista® for the management and prevention of osteoporosis in postmenopausal women and reduction in risk for invasive breast cancer in postmenopausal women with osteoporosis or those who are at high risk for invasive breast cancer. However, it has a negligible effect on altering the development and progression of breast cancer itself. The most common causes of osteoporosis include postmenopausal deficiency of estrogen and age-related deterioration in bone homeostasis. Due to the risk of bone fractures that may lead to morbidities and reduced quality of life, the management of osteoporosis in postmenopausal women with the use of therapeutic agents in addition to concurrent therapies is critical. Due to the decline in estrogen levels in postmenopausal osteoporosis, hormone replacement therapy (HRT), such as estradiol, has been used to ameliorate the condition. However, due to the off-target actions by HRT, newer non-hormonal agents such as raloxifene and [tamoxifen] have been developed to reduce adverse events through selective pharmacological actions on tissue-specific therapeutic targets. The main effects of raloxifene are to preserve the bone mineral density and decrease the risk of breast cancer in postmenopausal women. Compared to estrogen and tamoxifen, raloxifene was not associated with an increased risk of uterine cancer and it does not cause endometrial proliferation. Although rare, there was an increased risk of venous thromboembolism during clinical trials of postmenopausal women receiving raloxifene. In addition, a clinical study consisting of postmenopausal women with documented coronary heart disease or at increased risk for coronary events showed an increased risk for fatal stroke with raloxifene therapy compared to placebo. It is strongly advised that the risk-benefit ratio is considered before starting raloxifene therapy in women at risk of thromboembolic disease or strokes, such as the prior history of stroke, transient ischemic attack, atrial fibrillation, hypertension, or cigarette smoking. Raloxifene is an Estrogen Agonist/Antagonist. The mechanism of action of raloxifene is as a Selective Estrogen Receptor Modulator. Raloxifene is a selective benzothiophene estrogen receptor modulator (SERM). Raloxifene binds to estrogen receptors (ER) as a mixed estrogen agonist/antagonist; it displays both an ER-alpha-selective partial agonist/antagonist effect and a pure ER-beta-selective antagonist effect. This agent functions as an estrogen agonist in some tissues (bones, lipid metabolism) and as an estrogen antagonist in others (endometrium and breasts), with the potential for producing some of estrogen's beneficial effects without producing its adverse effects. (NCI04) A second generation selective estrogen receptor modulator (SERM) used to prevent osteoporosis in postmenopausal women. It has estrogen agonist effects on bone and cholesterol metabolism but behaves as a complete estrogen antagonist on mammary gland and uterine tissue. See also: Raloxifene Hydrochloride (has salt form).
R-(−)-α-Methylhistamine is a histamine H3 receptor agonist with diverse biological activities. It inhibits the release of histamine induced by antidromic electrical stimulation of the sciatic nerve in rats when administered at doses ranging from 0.25 to 2 mg/kg, an effect that can be reversed by the selective histamine H3 receptor antagonist thioperamide. R-(−)-α-Methylhistamine (0.5-50 nmol) inhibits gastric acid secretion in rats when administered intracerebroventricularly but not intravenously. It reduces isolation-induced vocalizations and aggressive behavior in a resident-intruder test in guinea pig pups and mice, respectively. R-(−)-α-Methylhistamine (30 mg/kg) decreases freezing time in a conditioned fear stress test in rats. It also acts synergistically with fentanyl to reduce nociception and plasma extravasation in a mouse model of chronic inflammation induced by complete Freund's adjuvant. R(-)-alpha-Methylhistamine 2HCl is a potent, selective H3 histamine receptor agonist, crossing the blood-brain barrier and inhibiting histamine synthesis and release.
Raloxifene 6-glucuronide is a metabolite of the selective estrogen receptor modulator raloxifene. It is formed from raloxifene via the UDP-glucuronosyltransferase (UGT) isoforms UGT1A1 and UGT1A8. It binds to the estrogen receptor with an IC50 value of 290 nM. Unlike raloxifene, raloxifene 6-glucuronide does not inhibit the voltage-gated potassium channel Kv4.3.3 Raloxifene 6-glucuronide is a metabolite of the selective estrogen receptor modulator raloxifene. It is formed from raloxifene via the UDP-glucuronosyltransferase (UGT) isoforms UGT1A1 and UGT1A8. Unlike raloxifene, raloxifene 6-glucuronide does not inhibit the voltage-gated potassium channel Kv4.3.3
(R)-AM1241 binds to cannabinoid (CB) receptors and has greater than 100-fold selectivity for the CB2 over the CB1 receptor (Kis = 15 and 5,000 nM, respectively, in a membrane assay using human receptors). (R)-AM1241 acts as an agonist at human CB2 receptors (EC50 = 118 nM) but an inverse agonist at rat and mouse CB2 receptors (EC50s = 315 and 341 nM, respectively). Similar to the racemate AM1241, (R)-AM1241 produces antinociception to thermal, but not mechanical, pain in rats. The pain-reducing effect of (R)-AM1241 is blocked by the CB2-specific inhibitor SR 144528 but not by either the CB1-selective inhibitor rimonabant or the opioid receptor blocker naloxone. (R)-AM1241 acts as an agonist at human CB2 receptors but an inverse agonist at rat and mouse CB2 receptors. Similar to the racemate AM1241, (R)-AM1241 produces antinociception to thermal pain but not mechanical pain in rats. The pain-reducing effect of (R)-AM1241 is blocked by the CB2-specific inhibitor SR 144528 but not by either the CB1-selective inhibitor rimonabant or the opioid receptor blocker naloxone.
Raltegravir is a pyrimidone that is pyrimidin-4(3H)-one in which the hydrogens at positions 2, 3, 5 and 6 are replaced by 2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl, methyl, hydroxy, and N-[(4-fluorophenyl)methyl]aminoacyl groups, respectively. It is an antiretroviral drug used for treatment of HIV infection. It has a role as an antiviral drug and a HIV-1 integrase inhibitor. It is a 1,2,4-oxadiazole, a dicarboxylic acid amide, a member of monofluorobenzenes, a pyrimidone, a hydroxypyrimidine and a secondary carboxamide. Raltegravir is an antiretroviral drug produced by Merck & Co., used to treat HIV infection. It received approval by the U.S. Food and Drug Administration (FDA) on 12 October 2007, the first of a new class of HIV drugs, the integrase inhibitors, to receive such approval. Raltegravir is a Human Immunodeficiency Virus Integrase Strand Transfer Inhibitor. The mechanism of action of raltegravir is as a HIV Integrase Inhibitor. Raltegravir is an integrase inhibitor, the first of the class of antiviral agents active against the human immunodeficiency virus (HIV) that targets the viral integrase. Raltegravir is used in combination with other antiretroviral agents in the treatment of HIV infection. Raltegravir has not been linked convincingly to serum aminotransferase elevations during therapy or to episodes of acute, clinically apparent liver injury. Raltegravir is a natural product found in Stachybotrys chartarum with data available. Raltegravir is a small molecule with activity against human immunodeficiency virus (HIV). Raltegravir is an integrase inhibitor that blocks the integration of the viral genome into the host DNA, a critical step in the pathogenesis of HIV. A pyrrolidinone derivative and HIV INTEGRASE INHIBITOR that is used in combination with other ANTI-HIV AGENTS for the treatment of HIV INFECTION. See also: Raltegravir Potassium (has salt form).